molecular formula C25H33N5O B2826691 7-(4-Cyclohexylpiperazin-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 902330-12-5

7-(4-Cyclohexylpiperazin-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Katalognummer: B2826691
CAS-Nummer: 902330-12-5
Molekulargewicht: 419.573
InChI-Schlüssel: ZGFDBFUDENDVFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(4-Cyclohexylpiperazin-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a cyclohexylpiperazine moiety, a methoxyphenyl group, and a dimethylpyrazolo[1,5-a]pyrimidine core

Vorbereitungsmethoden

Wirkmechanismus

The mechanism of action of 7-(4-Cyclohexylpiperazin-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

7-(4-Cyclohexylpiperazin-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine can be compared with other similar compounds:

Biologische Aktivität

The compound 7-(4-Cyclohexylpiperazin-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens and cancer cell lines, and safety profile.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H26N4O\text{C}_{19}\text{H}_{26}\text{N}_4\text{O}

This structure includes a cyclohexylpiperazine moiety and a methoxyphenyl group, contributing to its pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. In vitro evaluations have shown that compounds with similar structures can inhibit the growth of various cancer cell lines. For instance, compounds derived from pyrazolo[1,5-a]pyrimidine have shown promising results against breast cancer cell lines such as MCF-7 and MDA-MB-231, with IC50 values ranging from 0.87 to 12.91 μM .

Table 1: Anticancer Efficacy Against Selected Cell Lines

CompoundCell LineIC50 (μM)Reference
This compoundMCF-70.87 - 12.91
Compound XMDA-MB-2311.75 - 9.46
Compound YHGC-274.64

Antimicrobial Activity

The compound's antimicrobial potential has also been explored. In studies involving various bacterial strains, derivatives of pyrazolo[1,5-a]pyrimidines have shown effectiveness against both Gram-positive and Gram-negative bacteria. Notably, compounds with similar structural features exhibited significant inhibitory effects against strains such as Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity Against Selected Bacterial Strains

CompoundBacterial StrainActivityReference
This compoundS. aureusEffective
Compound AE. coliModerate

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Adenosine A2A Receptor Antagonism : The compound has been identified as an antagonist of the adenosine A2A receptor, which plays a crucial role in various physiological processes including immune response modulation and neurotransmission .
  • Inhibition of Cell Proliferation : The presence of the pyrazolo[1,5-a]pyrimidine core is linked to the inhibition of cell proliferation through apoptotic pathways, particularly in cancer cells .

Safety Profile

Safety assessments are critical for the development of new pharmacological agents. Preliminary studies indicate that compounds similar to this compound exhibit favorable safety profiles in vivo. For example, in subacute toxicity studies conducted on healthy mice at doses up to 40 mg/kg/day for three days, no significant adverse effects were observed .

Eigenschaften

IUPAC Name

7-(4-cyclohexylpiperazin-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N5O/c1-18-17-23(29-15-13-28(14-16-29)20-9-5-4-6-10-20)30-25(26-18)24(19(2)27-30)21-11-7-8-12-22(21)31-3/h7-8,11-12,17,20H,4-6,9-10,13-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFDBFUDENDVFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4CCCCC4)C)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.